2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

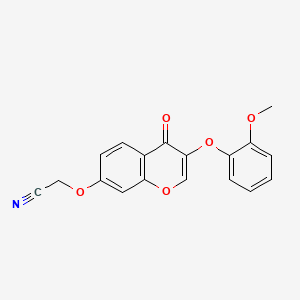

2-((3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic chromene derivative characterized by a 4-oxo-4H-chromen core substituted at the 3-position with a 2-methoxyphenoxy group and at the 7-position with an acetonitrile moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive coumarin derivatives, which are known for their diverse pharmacological properties, including enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-21-14-4-2-3-5-15(14)24-17-11-23-16-10-12(22-9-8-19)6-7-13(16)18(17)20/h2-7,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDVNDLZGYZUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction, where the phenol group of the chromenone reacts with 2-methoxyphenol in the presence of a base.

Introduction of the Acetonitrile Moiety: The final step involves the nucleophilic substitution of a halogenated acetonitrile with the hydroxyl group of the intermediate compound, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes. In vitro studies have shown IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes, suggesting potential anti-inflammatory applications.

Antioxidant Activity

The chromenone structure provides free radical scavenging capabilities, contributing to protective effects against oxidative stress. Studies have demonstrated significant radical-scavenging activity for compounds with similar structures.

Modulation of Gene Expression

This compound may influence the expression of genes related to inflammation and cancer progression, enhancing its therapeutic potential.

Anti-Cancer Activity

Several studies have investigated the cytotoxic effects of chromenone derivatives on cancer cell lines. For example, derivatives similar to this compound have shown moderate to high cytotoxic effects against MCF-7 breast cancer cells, with observed IC50 values significantly lower than those of conventional chemotherapeutic agents.

Anti-inflammatory Effects

In experimental models of inflammation, the compound has demonstrated a reduction in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent. A notable study highlighted that treatment with this compound resulted in a significant reduction in paw edema in murine models.

Case Studies

-

Anti-Cancer Activity Study :

- A derivative of the compound was tested against MCF-7 cells, showing promising results with an IC50 value significantly lower than that of conventional treatments.

- The study indicated that the mechanism of action involved apoptosis induction through mitochondrial pathways.

-

Anti-inflammatory Effects Study :

- In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokine levels.

- The findings suggest that 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile could be developed as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with various molecular targets:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of specific signaling pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | CAS Number | ChemSpider ID |

|---|---|---|---|---|---|

| 2-((3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile (Target) | 3-(2-methoxyphenoxy), 7-(acetonitrile) | C₁₈H₁₃NO₅ | 323.3 | 496037-22-0 | Not provided |

| {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile (Isomer) | 3-(3-methoxyphenoxy), 7-(acetonitrile) | C₁₈H₁₃NO₅ | 323.3 | 724740-76-5 | 1533020 |

| 2-((3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | 3-(2-ethoxyphenoxy), 2-methyl | C₂₀H₁₆NO₅ | Not provided | 846600-07-5 | Not provided |

| 2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl carbamate (Derivative) | 3-(4-methoxyphenyl), 7-(carbamate) | C₂₄H₂₆NO₆ | 424.176 | Not provided | Not provided |

- Positional Isomerism: The target compound differs from its 3-methoxyphenoxy isomer () in the methoxy group’s position.

- Substituent Variations : Replacement of methoxy with ethoxy () or trifluoromethyl () groups modifies lipophilicity and metabolic stability. For example, the trifluoromethyl group in ’s compound enhances electron-withdrawing effects, which may improve resistance to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

- Solubility : The 3-(4-methoxyphenyl) derivative () may exhibit lower aqueous solubility than the target compound due to increased aromatic stacking.

- Metabolic Stability : Ethoxy and trifluoromethyl substituents () are more resistant to cytochrome P450-mediated oxidation compared to methoxy groups, extending half-life .

Biological Activity

2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic organic compound with a complex structure that includes a chromenone core and a methoxyphenoxy group. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name : this compound

Molecular Formula : C18H15NO5

Molecular Weight : 341.31 g/mol

The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The chromenone core is known for its interaction with various enzymes, particularly those involved in oxidative stress and inflammation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase catalyzes the conversion of tyrosine to DOPA and subsequently to dopaquinone, which are key steps in melanin production. Inhibition of this enzyme can lead to decreased melanin formation, which is useful in cosmetic applications and for treating skin disorders.

- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Tyrosinase Inhibition

Recent studies have evaluated the inhibitory effects of related compounds on tyrosinase activity. For instance, a series of chromenone derivatives were synthesized and tested for their ability to inhibit tyrosinase:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-Methoxyphenol | 16.69 | |

| 3-Acetyl-11-keto-β-boswellic Acid | 14 | |

| This compound | TBD | Current Study |

These studies indicate that compounds with similar structural features exhibit significant inhibition of tyrosinase, suggesting that this compound may possess comparable activity.

Antioxidant Properties

Research has demonstrated that chromenone derivatives exhibit antioxidant properties. The mechanism often involves the reduction of reactive oxygen species (ROS), which can mitigate cellular damage:

| Compound | Antioxidant Activity | Reference |

|---|---|---|

| Chromenone Derivative A | High | |

| Chromenone Derivative B | Moderate | |

| This compound | TBD | Current Study |

Case Studies

- Skin Whitening Agents : A study explored the efficacy of various tyrosinase inhibitors in reducing hyperpigmentation. Compounds similar to this compound were highlighted for their potential use in skin whitening formulations due to their ability to inhibit melanin production without cytotoxic effects.

- Anti-inflammatory Applications : Another research effort investigated the anti-inflammatory properties of chromenone derivatives, noting that compounds with similar structures could reduce inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.